Technical Dossier and Research Roadmap: 3-amino-5-chloro-N-propylbenzamide
Technical Dossier and Research Roadmap: 3-amino-5-chloro-N-propylbenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the chemical structure, properties, synthesis, and potential biological activities of 3-amino-5-chloro-N-propylbenzamide. As a novel benzamide derivative, this guide synthesizes data from structurally related compounds and established chemical principles to present a predictive but scientifically grounded dossier. It is designed to serve as a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols and a discussion of its potential as a therapeutic agent, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-amino-5-chloro-N-propylbenzamide combines a benzamide core, a functional group prevalent in many pharmacologically active molecules, with key substitutions that are expected to modulate its physicochemical and biological properties. The amino group at the 3-position and the chloro group at the 5-position on the benzene ring, along with the N-propyl amide side chain, are critical features for its predicted activities.
Chemical Structure
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IUPAC Name: 3-amino-5-chloro-N-propylbenzamide
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Molecular Formula: C₁₀H₁₃ClN₂O
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Molecular Weight: 212.68 g/mol
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CAS Number: Not assigned (as of the date of this document)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-amino-5-chloro-N-propylbenzamide. These predictions are derived from computational models and data from analogous structures. Experimental verification is required.
| Property | Predicted Value | Method of Prediction / Rationale |
| Melting Point (°C) | 120 - 135 | Based on substituted benzamides; the presence of amino and chloro groups may influence crystal lattice energy. |
| Boiling Point (°C) | > 350 | High boiling point is expected due to the amide and aromatic functionalities capable of strong intermolecular interactions. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | The aromatic and chloro substituents suggest limited aqueous solubility, while the polar amide and amino groups allow for solubility in polar organic solvents.[1][2] |
| LogP | 2.5 ± 0.5 | Calculated based on the contributions of the substituent groups. |
| pKa (basic) | 3.0 ± 0.5 (aromatic amine) | The electron-withdrawing nature of the chloro and benzamide groups is expected to decrease the basicity of the aniline-like amino group. |
Synthesis and Characterization
The synthesis of 3-amino-5-chloro-N-propylbenzamide can be achieved through a reliable and scalable two-step process starting from 3-chloro-5-nitrobenzoic acid. This approach involves the formation of an amide bond followed by the reduction of the nitro group.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 3-amino-5-chloro-N-propylbenzamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-chloro-5-nitro-N-propylbenzamide
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Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere (N₂), suspend 3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases and a clear solution is formed. Remove the solvent and excess oxalyl chloride under reduced pressure.
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Amide Coupling: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve n-propylamine (1.2 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the cooled acyl chloride solution.[3]
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Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of 3-amino-5-chloro-N-propylbenzamide
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Nitro Group Reduction: Dissolve the intermediate, 3-chloro-5-nitro-N-propylbenzamide (1.0 eq), in a mixture of ethanol and water. Add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
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Reaction and Work-up: Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization to yield 3-amino-5-chloro-N-propylbenzamide as a solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
2.3.1. Predicted Spectroscopic Data
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Aromatic Protons: Expect three signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as singlets or narrow triplets due to meta-coupling.
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Amine Protons: A broad singlet corresponding to the -NH₂ protons (δ 4.0-5.5 ppm), which is exchangeable with D₂O.
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Amide Proton: A triplet corresponding to the -NH- proton of the amide (δ 8.0-9.0 ppm), coupling with the adjacent methylene group.
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Propyl Chain Protons:
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-CH₂- (adjacent to NH): A quartet (or triplet of triplets) around δ 3.2-3.4 ppm.
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-CH₂- (middle): A sextet around δ 1.5-1.7 ppm.
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-CH₃: A triplet around δ 0.9-1.0 ppm.
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-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
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Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm), with carbons attached to the amino and chloro groups showing characteristic shifts.
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Propyl Chain Carbons: Three signals in the aliphatic region (δ 10-45 ppm).
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-
Mass Spectrometry (LC-MS):
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[M+H]⁺: Expected at m/z 213.07.
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Isotope Pattern: A characteristic M+2 peak at m/z 215.07 with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.
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2.3.2. Protocols for Characterization
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Melting Point Determination:
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Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.[4]
-
Heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid to define the melting range.[5][6]
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7]
-
Process the data to assign the chemical shifts, integration, and coupling constants for all signals.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the sample into an LC-MS system equipped with a C18 column.[8]
-
Use a gradient elution method with mobile phases such as water and acetonitrile, both containing 0.1% formic acid.
-
Acquire mass spectra in positive ion mode to observe the protonated molecular ion [M+H]⁺ and its isotopic pattern.[9][10]
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Potential Pharmacological Activity and Biological Evaluation
The benzamide scaffold is a well-established pharmacophore in medicinal chemistry.[3][11] Specifically, 3-aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[12][13] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[14][15][16]
Rationale for PARP Inhibition
The structure of 3-amino-5-chloro-N-propylbenzamide retains the core 3-aminobenzamide moiety, which mimics the nicotinamide portion of the NAD⁺ cofactor, allowing it to competitively bind to the active site of PARP.[13][17] The substitutions on the aromatic ring and the amide nitrogen are expected to influence the binding affinity, selectivity, and pharmacokinetic properties of the molecule.
Caption: Proposed mechanism of action via PARP inhibition.
Protocol: In Vitro PARP Inhibition Assay
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Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD⁺, and a fluorescent NAD⁺ analog or a commercial PARP activity assay kit.
-
Procedure:
-
Prepare a series of dilutions of 3-amino-5-chloro-N-propylbenzamide in the assay buffer.
-
In a 96-well plate, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding NAD⁺.
-
Incubate at room temperature for the time specified by the kit manufacturer (typically 30-60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence) according to the assay kit protocol.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development.[18][19] Various computational tools can provide preliminary predictions for 3-amino-5-chloro-N-propylbenzamide.[20][21][22] These models can help identify potential liabilities and guide further optimization.
Solubility Determination Protocol
A reliable assessment of solubility is fundamental for further in vitro and in vivo studies. The shake-flask method is a standard approach for determining thermodynamic solubility.[23]
Experimental Protocol: Shake-Flask Solubility
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Preparation: Add an excess amount of crystalline 3-amino-5-chloro-N-propylbenzamide (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired solvent (e.g., phosphate-buffered saline (PBS), pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.[2][23]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent.
Conclusion
This technical dossier provides a foundational framework for the investigation of 3-amino-5-chloro-N-propylbenzamide. The proposed synthesis is robust and relies on well-established chemical transformations. The predictive data on its physicochemical properties and spectroscopic signature provide a benchmark for experimental verification. Based on its structural similarity to known PARP inhibitors, this compound represents a promising candidate for further investigation as an anticancer agent. The detailed protocols provided herein are intended to facilitate the initiation of such research endeavors.
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